5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a compound that combines a pyrrolidinone structure with a 1,3,4-oxadiazole moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects, making derivatives of this compound valuable in drug discovery.
The synthesis and characterization of 5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one have been documented in various scientific studies. Notably, research has focused on the synthesis of oxadiazole derivatives and their biological activities, highlighting the importance of this compound in pharmaceutical chemistry .
This compound can be classified under:
The synthesis of 5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one typically involves the formation of the oxadiazole ring through cyclization reactions. Common methods include:
The synthetic routes may involve several steps:
Each step requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of 5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one features:
Key structural data includes:
5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one can participate in various chemical reactions:
These reactions are often influenced by substituents on the rings and can lead to diverse derivatives with varying biological activities .
The mechanism by which 5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exerts its biological effects is not fully elucidated but may involve:
Studies have indicated that modifications to the structure can enhance potency against specific targets, emphasizing structure–activity relationships in drug design.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly affect these properties .
5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has potential applications in:
Research continues into optimizing this compound for enhanced efficacy and reduced side effects in therapeutic applications.
The 1,3,4-oxadiazole ring system is a privileged scaffold in medicinal chemistry due to its versatile physicochemical properties and broad-spectrum biological activities. This five-membered heterocycle contains one oxygen and two nitrogen atoms, conferring high metabolic stability, moderate lipophilicity (LogP range: 0.5–3.5), and significant hydrogen-bond-accepting capacity. These attributes make it an excellent bioisostere for ester and amide functionalities, addressing the metabolic instability associated with these groups while maintaining target affinity [3] [7]. Structurally, the 1,3,4-oxadiazole ring exhibits reduced aromaticity compared to its 1,2,4-isomer, behaving more like a conjugated diene system. This electronic profile facilitates π-π stacking interactions with biological targets, crucial for enzyme inhibition [6] [10].
Clinically, 1,3,4-oxadiazole derivatives are integral to several approved drugs, including the anticancer agent Zibotentan (targeting endothelin receptor) and the antiviral drug Raltegravir (HIV integrase inhibitor). Their mechanisms span kinase inhibition, tubulin polymerization disruption, and enzyme suppression (e.g., thymidylate synthase and α-glucosidase), often with IC50 values in the low micromolar to nanomolar range [1] [4] [7]. For instance, recent hybrids like compound 1 (Figure 2) demonstrated potent EGFR inhibition (IC50 = 1.21 µM) and antiproliferative activity against MCF-7 breast cancer cells (IC50 = 3.02 µM) [1].
Table 1: Approved Drugs Containing 1,3,4-Oxadiazole Moiety and Their Targets
Drug Name | Therapeutic Area | Primary Target | Key Structural Feature |
---|---|---|---|
Zibotentan | Oncology | Endothelin receptor | 1,3,4-Oxadiazole linked to sulfonamide |
Raltegravir | Antiviral | HIV integrase | 1,3,4-Oxadiazole-2-carboxamide |
Nesapidil | Cardiovascular | L-type calcium channel | 1,3,4-Oxadiazole with arylpiperazine |
Furamizole | Antibacterial | DNA gyrase | 1,3,4-Oxadiazole-nitrofuran hybrid |
Pyrrolidin-2-one (γ-lactam) is a saturated five-membered lactam that imparts conformational rigidity, chiral specificity, and three-dimensional diversity to pharmacophores. Its polar amide group (-N-C=O) enables strong hydrogen-bonding interactions with biological targets (bond energy: 5–30 kJ/mol), while its aliphatic ring enhances membrane permeability [9] [10]. Natural products containing pyrrolidinone, such as the nootropic agent Aniracetam, demonstrate its role in CNS drug design. Hybridization strategies frequently exploit the C-5 position of pyrrolidin-2-one for functionalization, as its stereochemistry influences binding affinity to enzymes and receptors [9].
Conformationally, pyrrolidin-2-one adopts an envelope-like structure with a slight puckering (dihedral angle: 10°–15°), allowing optimal spatial positioning of appended pharmacophores. This flexibility is critical for multi-target engagement. For example, 5-arylidene pyrrolidin-2-ones inhibit kinases by occupying the ATP-binding pocket, while N-alkylated derivatives exhibit NMDA receptor antagonism [9]. The scaffold’s synthetic versatility enables fusion with heterocycles like triazoles or oxadiazoles, enhancing binding through synergistic interactions.
Table 2: Pharmacological Profile of Pyrrolidin-2-one-Based Drugs
Compound | Biological Activity | Target Protein | Structural Modification Site |
---|---|---|---|
Aniracetam | Nootropic | AMPA receptor | N-Benzoyl at C-5 |
Brivaracetam | Antiepileptic | Synaptic vesicle protein 2A | 5-(R)-α-Propyl substituent |
Rolipram | Anti-inflammatory | PDE4 enzyme | 4-(3-Cyclopentyloxy-4-methoxyphenyl) |
The fusion of 1,3,4-oxadiazole and pyrrolidin-2-one generates hybrid architectures with enhanced bioactivity and selectivity. This synergy arises from complementary pharmacophoric features:
Table 3: Activity Profile of Representative Oxadiazole-Pyrrolidinone Hybrids
Hybrid Structure | Biological Activity | Potency (IC50/EC50) | Reference Compound |
---|---|---|---|
5-(3,5-Dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl-1H-imidazolyl | Antiproliferative (MCF-7) | 3.02 µM | Erlotinib (IC50 = 0.30 µM) |
Aryl-1,3,4-oxadiazole-Schiff base | α-Glucosidase inhibition | 0.30 µM | Acarbose (IC50 = 38.45 µM) |
Quinoxaline-oxadiazole-pyrrolidinone | Antiproliferative (HL-60) | <10% cell viability at 10 µM | XK469 (reference) |
Figure 2: Key Structural Features of 5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
O──────────N ╱ │ ╱ N═C-CH3 O═C ╲ ╲ ╲ ╲_________N │ CH2-CH2 │ ╲ C════O
Note: Planar oxadiazole (blue) enables π-stacking, while pyrrolidinone (green) provides hydrogen-bonding sites.
This hybrid architecture exemplifies modern drug design paradigms where fragment linkage creates novel entities with optimized ADMET profiles and dual-target capabilities. Ongoing research focuses on tuning substituents at the oxadiazole C-5 and pyrrolidinone N-1 positions to amplify these synergistic effects [1] [7] [10].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0